4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide
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Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N6OS and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Agents : A series of thiazolidinone derivatives with antimicrobial activity against various bacteria and fungi were synthesized, illustrating the potential of thiazole-based compounds in developing new antimicrobials (Patel et al., 2012).
- Antituberculosis and Anti-inflammatory Agents : Compounds featuring the thiazole moiety have been studied for their potential in treating tuberculosis and for their anti-inflammatory properties, indicating the relevance of thiazole derivatives in medicinal chemistry and drug development (Rukachaisirikul et al., 2004).
Enzyme Inhibition
- Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrids have been identified as inhibitors of the Mycobacterium tuberculosis GyrB ATPase, highlighting the potential application of such compounds in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis and Chemical Reactions
- Novel Syntheses of Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolopyrimidines, demonstrates the chemical versatility and potential of thiazole and related compounds for creating diverse molecular structures with potential biological activities (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-15-20(30-22(23-15)28-10-4-5-11-28)21(29)24-17-8-12-27(13-9-17)19-14-16-6-2-3-7-18(16)25-26-19/h4-5,10-11,14,17H,2-3,6-9,12-13H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHIANCHNFJEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.